molecular formula C9H12N2O2 B1592645 Methyl 6-(dimethylamino)nicotinate CAS No. 26218-81-5

Methyl 6-(dimethylamino)nicotinate

Cat. No.: B1592645
CAS No.: 26218-81-5
M. Wt: 180.2 g/mol
InChI Key: TZAXGDYSEPXZJF-UHFFFAOYSA-N
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Description

Methyl 6-(dimethylamino)nicotinate is a nicotinic acid derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 6-position of the pyridine ring and a methyl ester group at the 3-position. This compound is of interest in pharmaceutical and organic synthesis due to the electron-donating dimethylamino group, which enhances solubility and modulates reactivity. Its structural framework makes it a versatile intermediate for drug development, particularly in the synthesis of heterocyclic compounds with biological activity .

Properties

IUPAC Name

methyl 6-(dimethylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(2)8-5-4-7(6-10-8)9(12)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAXGDYSEPXZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632082
Record name Methyl 6-(dimethylamino)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26218-81-5
Record name Methyl 6-(dimethylamino)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(dimethylamino)nicotinate can be synthesized through several methods. One common approach involves the esterification of 6-(dimethylamino)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(dimethylamino)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(dimethylamino)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-(dimethylamino)nicotinate involves its interaction with specific molecular targets. The dimethylamino group can enhance the compound’s ability to cross biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Pyridine Ring

The 6-position substituent significantly influences the electronic and steric properties of nicotinate derivatives. Key analogs include:

Compound Name 6-Position Substituent Key Properties
Methyl 6-chloronicotinate -Cl Electron-withdrawing; increases electrophilicity for nucleophilic substitution .
Methyl 6-methoxynicotinate -OCH₃ Electron-donating via resonance; enhances stability and directs electrophilic substitution .
Methyl 6-methylnicotinate -CH₃ Weak electron-donating; improves lipophilicity and metabolic stability .
Methyl 6-((4-(dimethylamino)benzyl)(methyl)amino)nicotinate -N(CH₃)(CH₂C₆H₄N(CH₃)₂) Bulky substituent; introduces additional basicity and π-π stacking potential .

Key Differences :

  • Electronic Effects: The dimethylamino group in Methyl 6-(dimethylamino)nicotinate is a stronger electron donor compared to methoxy (-OCH₃) or methyl (-CH₃) groups, increasing the basicity of the pyridine nitrogen and altering reaction pathways (e.g., facilitating protonation in acidic conditions) .
  • Steric Effects: The dimethylamino group is less bulky than the benzyl-methylamino substituent in compound 5e (), reducing steric hindrance in coupling reactions .
Spectroscopic Comparison

NMR data highlights substituent-induced shifts (Table 1):

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Source
This compound 2.94 (s, 6H, N(CH₃)₂), 3.10 (s, 3H, OCH₃) 40.7 (N(CH₃)₂), 52.7 (OCH₃)
Methyl 6-methylnicotinate 2.48 (s, 3H, CH₃) 21.5 (CH₃), 52.3 (OCH₃)
Methyl 6-methoxynicotinate 3.89 (s, 3H, OCH₃) 52.1 (OCH₃), 163.2 (C=O)

Insights :

  • The dimethylamino group causes significant deshielding of adjacent carbons (e.g., C-6 at δ 112.7 in compound 5e) compared to methoxy or methyl groups .
  • The ester carbonyl (C=O) in this compound appears at δ 168.1, similar to other methyl nicotinates, indicating minimal electronic perturbation from the dimethylamino group .

Biological Activity

Methyl 6-(dimethylamino)nicotinate is a compound that has garnered attention in the field of pharmacology due to its significant biological activity. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is an organic compound derived from nicotinic acid, characterized by a dimethylamino group and a methyl group attached to the pyridine ring. Its molecular formula is C9H12N2O2C_9H_{12}N_2O_2, which contributes to its lipophilicity, enhancing its ability to penetrate biological membranes and interact with various molecular targets.

The primary mechanism of action for this compound involves:

  • Peripheral Vasodilation : This compound acts as a peripheral vasodilator, enhancing local blood flow at the site of application. It primarily targets peripheral blood capillaries, leading to increased vascular permeability and improved tissue perfusion .
  • Biochemical Pathways : The compound influences several biochemical pathways, particularly those involving prostaglandin release, which mediates vasodilation effects. Inhibition studies have shown that the vasodilatory response can be suppressed by blocking prostaglandin biosynthesis, indicating its reliance on local prostaglandins for action .

Pharmacological Effects

This compound exhibits various pharmacological effects:

  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory responses, potentially making it useful in treating conditions characterized by inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, though further investigation is needed to establish its efficacy against specific pathogens.

Applications in Therapeutics

The diverse biological activities of this compound open avenues for various therapeutic applications:

  • Topical Analgesics : Due to its vasodilatory effects, it is commonly used in topical formulations aimed at alleviating muscle and joint pain.
  • Veterinary Medicine : The compound has been utilized in veterinary practices for treating respiratory diseases and vascular disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Vasodilatory Effects : A study demonstrated the compound's ability to induce significant vasodilation in animal models, confirming its potential use in enhancing blood flow during therapeutic interventions .
  • Inflammation Modulation : In vitro studies indicated that this compound could reduce inflammatory markers in cultured cells, suggesting its role as an anti-inflammatory agent.
  • Safety Profile : Toxicological assessments have indicated that while the compound is effective at low doses, higher concentrations may lead to adverse effects such as skin irritation or respiratory issues when inhaled .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionPotential Applications
Peripheral VasodilationEnhances blood flow via capillary dilationTopical analgesics
Anti-inflammatoryModulates inflammatory pathwaysTreatment for inflammatory conditions
AntimicrobialDirect action on microbial cellsPotential use in infection control
Veterinary ApplicationsTreats respiratory and vascular disordersVeterinary medicine

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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